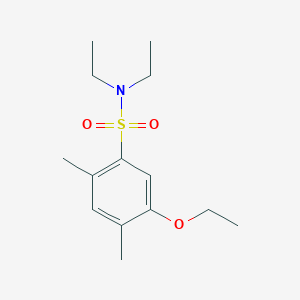![molecular formula C20H20O4 B5205536 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene](/img/structure/B5205536.png)
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene, commonly known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ) and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
DPN is a selective agonist of ERβ, which is a member of the nuclear receptor superfamily. ERβ is expressed in various tissues, including the brain, breast, prostate, and cardiovascular system. DPN binds to ERβ and activates the receptor, leading to the regulation of gene expression and downstream signaling pathways. The activation of ERβ by DPN has been shown to have anti-tumor, neuroprotective, and cardioprotective effects.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, DPN inhibits cell proliferation and induces apoptosis by regulating the expression of genes involved in cell cycle progression and apoptosis. In the brain, DPN has been found to protect against oxidative stress and inflammation by activating ERβ signaling pathways. In the cardiovascular system, DPN has been shown to reduce oxidative stress and inflammation, leading to improved cardiac function.
Advantages and Limitations for Lab Experiments
The use of DPN in lab experiments has several advantages, including its high selectivity for ERβ, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, DPN has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DPN. One area of interest is the development of DPN analogs with improved pharmacokinetic properties and higher selectivity for ERβ. Another area of research is the investigation of the potential of DPN as a therapeutic agent in other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN in different tissues and cell types.
Synthesis Methods
DPN can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthol with 2,6-dimethoxyphenol in the presence of a base to form 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene intermediate. This intermediate is then subjected to a series of reactions involving coupling, deprotection, and oxidation to yield the final product, DPN.
Scientific Research Applications
DPN has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neuroprotection, and cardiovascular disease. It has been shown to have anti-tumor effects in breast, ovarian, and prostate cancers by inhibiting cell proliferation and inducing apoptosis. DPN has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DPN has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-21-18-8-5-9-19(22-2)20(18)24-13-12-23-17-11-10-15-6-3-4-7-16(15)14-17/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHXOMDJLSJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,6-Dimethoxyphenoxy)ethoxy]naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5205498.png)
![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)
![N-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5205551.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)